Phenethicillin (potassium)

Description

BenchChem offers high-quality Phenethicillin (potassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethicillin (potassium) including the price, delivery time, and more detailed information at info@benchchem.com.

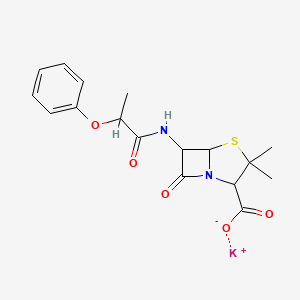

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMNNUPLFAPCFD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19KN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of Semi-Synthetic Penicillins: A Technical History of Phenethicillin Potassium

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and synthesis of a pivotal early semi-synthetic penicillin.

Introduction

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a life-saving drug marked a watershed moment in medicine. However, the limitations of the naturally produced Penicillin G, such as its susceptibility to bacterial β-lactamase and instability in acidic environments, spurred a new wave of research. This endeavor culminated in the creation of semi-synthetic penicillins, a class of antibiotics with tailored properties. Phenethicillin potassium, one of the first commercially successful semi-synthetic penicillins, stands as a testament to this pivotal era in drug development. This technical guide delves into the history of its discovery and the evolution of its chemical synthesis, providing detailed experimental insights for the modern researcher.

The Genesis of a New Penicillin: Discovery and Development

The journey to phenethicillin began at Beecham Research Laboratories in the United Kingdom. A monumental breakthrough occurred in 1957 when researchers successfully isolated the core nucleus of the penicillin molecule, 6-aminopenicillanic acid (6-APA). This discovery was the linchpin for the era of semi-synthetic penicillins, as it provided a versatile scaffold upon which various side chains could be chemically attached, thereby modifying the antibiotic's properties.

Following the isolation of 6-APA, Beecham scientists embarked on an intensive program to synthesize novel penicillin derivatives. This research led to the development of phenethicillin, which was brought to market in 1959 under the trade name Broxil. Phenethicillin, the phenoxyethyl analog of Penicillin G, offered a significant advantage: improved stability in acidic conditions, allowing for more reliable oral administration.[1]

The Chemistry of Creation: Synthesis of Phenethicillin Potassium

The synthesis of phenethicillin potassium is achieved through the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate acylating agent. The key precursor for the desired side chain is α-phenoxypropionic acid. The synthesis can be approached to yield either the specific stereoisomers or the racemic mixture of phenethicillin.

Key Synthetic Protocols

The foundational methods for the synthesis of phenethicillin were established by Perron et al. in 1960 and further elaborated by Glombitza in 1964.[2] These methods typically involve the conversion of α-phenoxypropionic acid to a more reactive acylating agent, such as an acyl chloride, which is then reacted with 6-APA.

Experimental Protocol: Synthesis of D-α-Phenoxyethylpenicillin Potassium (A modification of the method by Perron et al., 1960)

-

Preparation of D-α-Phenoxypropionyl Chloride:

-

D-α-phenoxypropionic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane (B109758) or diethyl ether) at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude D-α-phenoxypropionyl chloride.

-

-

Acylation of 6-Aminopenicillanic Acid (6-APA):

-

6-APA is suspended in a mixture of water and a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).

-

The suspension is cooled to 0-5 °C, and a base (e.g., sodium bicarbonate or triethylamine) is added to neutralize the hydro-chloride that will be formed and to maintain a slightly alkaline pH.

-

A solution of D-α-phenoxypropionyl chloride in an inert organic solvent is added dropwise to the stirred 6-APA suspension, maintaining the temperature and pH within a narrow range.

-

The reaction is allowed to proceed for a specified time (typically 1-2 hours) with continuous stirring.

-

-

Isolation and Purification of Phenethicillin Potassium:

-

After the reaction is complete, the aqueous layer, containing the penicillin salt, is separated.

-

The aqueous solution is then acidified to precipitate the free acid form of phenethicillin.

-

The precipitated phenethicillin acid is extracted into an organic solvent like diethyl ether or ethyl acetate.

-

The organic extract is washed and then treated with a solution of potassium 2-ethylhexanoate (B8288628) in a suitable solvent (e.g., n-butanol) to precipitate the potassium salt of phenethicillin.

-

The resulting crystalline phenethicillin potassium is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Quantitative Data from Seminal Syntheses

The following tables summarize the key quantitative data reported in the early syntheses of phenethicillin potassium, providing a benchmark for researchers.

| Compound | Form | Melting Point (°C) | Specific Optical Rotation ([α]D) | Solvent for Crystallization | Reference |

| Phenethicillin Potassium | dl-Form | 230-232 (decomposes) | Not Applicable | Acetone | [2] |

| Phenethicillin Potassium | l-Form | 238-239 (decomposes) | +218° (c = 0.01 in water) | 20% Butanol | [2] |

Note: The original publications should be consulted for detailed analytical data and experimental conditions.

Mechanism of Action: A Molecular Perspective

Phenethicillin, like all penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan.

The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Phenethicillin binds to and inactivates PBPs, which are bacterial enzymes (transpeptidases, carboxypeptidases) located on the inner surface of the bacterial cell membrane.

-

Inhibition of Transpeptidation: The inactivation of PBPs, particularly transpeptidases, prevents the final step of peptidoglycan synthesis: the cross-linking of peptide chains.

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This ultimately results in cell lysis and bacterial death.

Visualizing the Molecular Battlefield

The following diagrams illustrate the key pathways and logical relationships in the synthesis and mechanism of action of phenethicillin.

References

An In-depth Technical Guide to the Early Antibacterial Spectrum of Phenethicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research conducted on the antibacterial spectrum of phenethicillin, a semi-synthetic penicillin introduced in the late 1950s. The document focuses on the initial in vitro studies that defined its activity against key bacterial pathogens of the era, particularly Staphylococcus aureus and Streptococcus species. It includes quantitative data on its efficacy, detailed experimental protocols from the period, and a visualization of the antibiotic's mechanism of action.

Quantitative Antibacterial Spectrum of Phenethicillin

The introduction of phenethicillin marked a significant step in the development of penicillins, offering the advantage of acid stability and thus oral administration. Early studies focused on comparing its in vitro activity to that of its predecessors, penicillin G (benzylpenicillin) and penicillin V (phenoxymethylpenicillin). The following tables summarize the Minimum Inhibitory Concentrations (MICs) of phenethicillin against various clinically important bacteria as determined in seminal studies from the early 1960s.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Phenethicillin and Other Penicillins against Staphylococcus aureus

| Bacterial Strain | Penicillin G (µg/ml) | Penicillin V (µg/ml) | Phenethicillin (µg/ml) |

| Staphylococcus aureus (penicillin-sensitive) | 0.015 - 0.06 | 0.03 - 0.12 | 0.06 - 0.25 |

| Staphylococcus aureus (penicillin-resistant) | > 128 | > 128 | 2 - 16 |

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Phenethicillin and Other Penicillins against β-hemolytic Streptococci

| Bacterial Strain | Penicillin G (µg/ml) | Penicillin V (µg/ml) | Phenethicillin (µg/ml) |

| β-hemolytic Streptococci | 0.007 - 0.015 | 0.015 - 0.03 | 0.03 - 0.06 |

Data compiled from early research by Garrod (1960).[1][2]

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial activity of phenethicillin in these early studies was primarily determined using broth and agar (B569324) dilution methods to establish the Minimum Inhibitory Concentration (MIC). The following protocols are representative of the methodologies employed in the 1960s.

Broth Dilution Method

This method was used to determine the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

-

Preparation of Antibiotic Solutions: A stock solution of phenethicillin was prepared in a suitable solvent (e.g., sterile distilled water or phosphate (B84403) buffer). A series of twofold dilutions were then made in nutrient broth to achieve a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test organism was prepared. Typically, an overnight broth culture was diluted to achieve a final inoculum density of approximately 105 colony-forming units (CFU) per milliliter in the test tubes.

-

Incubation: The tubes containing the varying concentrations of phenethicillin and the bacterial inoculum were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that showed no visible turbidity (i.e., no bacterial growth).

Agar Dilution Method

This method involved incorporating the antibiotic into a solid agar medium to determine the MIC.

Protocol:

-

Preparation of Antibiotic-Containing Plates: Molten nutrient agar was cooled to approximately 50°C. A series of twofold dilutions of phenethicillin were added to separate aliquots of the molten agar. The agar was then poured into Petri dishes and allowed to solidify. A control plate containing no antibiotic was also prepared.

-

Inoculum Preparation: A standardized suspension of the test organism was prepared as described for the broth dilution method.

-

Inoculation: The surface of each agar plate was inoculated with a standardized amount of the bacterial suspension, often using a multipoint inoculator to test several strains simultaneously.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the growth of the organism on the agar surface.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Phenethicillin, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is crucial for the structural integrity of the bacterium. The key steps in this mechanism are outlined below.

Caption: Mechanism of action of phenethicillin, leading to bacterial cell lysis.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) is a fundamental workflow in antimicrobial susceptibility testing. The following diagram illustrates the generalized steps involved in the broth and agar dilution methods described in early studies of phenethicillin.

Caption: Generalized workflow for determining the MIC of an antibiotic.

References

An In-depth Technical Guide to Phenethicillin Potassium: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenethicillin potassium, a semi-synthetic penicillin antibiotic. The document details its chemical structure, physicochemical and pharmacological properties, and provides insights into its mechanism of action and pathways of bacterial resistance. Furthermore, this guide outlines key experimental protocols for its synthesis, purification, characterization, and the evaluation of its antibacterial efficacy, serving as a valuable resource for professionals in the field of drug development and microbiology.

Chemical Identity and Structure

Phenethicillin potassium is the potassium salt of phenethicillin, an antibiotic belonging to the penicillin family. Its core structure consists of a β-lactam ring fused to a thiazolidine (B150603) ring, a characteristic feature of all penicillins. The variable side chain attached to the β-lactam ring via an amide linkage is a 2-phenoxypropionyl group, which confers its unique properties.

Chemical Structure:

-

IUPAC Name: potassium; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxypropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1]

-

Chemical Formula: C₁₇H₁₉KN₂O₅S[1]

-

CAS Number: 132-93-4[2]

Physicochemical Properties

The physicochemical properties of phenethicillin potassium are crucial for its formulation, absorption, and distribution. It is a white crystalline solid that is very soluble in water.[1] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 402.5 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Very soluble in water | [1] |

| Decomposition Temperature | 230-232 °C (dl-Form) | [1] |

| Optical Rotation | [α]D²⁴ +218° (c = 0.01 in water) (l-Form) | [2] |

| Hygroscopicity | Moderately hygroscopic | [1] |

Pharmacological Properties

Phenethicillin is a narrow-spectrum antibiotic that is sensitive to β-lactamase. Its primary advantage over penicillin G is its stability in acidic environments, which allows for better absorption from the gastrointestinal tract when administered orally.[1]

Mechanism of Action

Like other β-lactam antibiotics, phenethicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall and subsequent cell lysis.[1]

References

An In-depth Technical Guide on the Mechanism of Action of Phenethicillin Potassium on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenethicillin potassium, a semi-synthetic beta-lactam antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This guide delineates the core mechanism of action, focusing on its interaction with Penicillin-Binding Proteins (PBPs), subsequent inhibition of peptidoglycan synthesis, and the ultimate induction of autolytic enzymes, leading to cell lysis. This document provides a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

Phenethicillin potassium's primary mode of action is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress. This process can be broken down into three key stages:

-

Targeting and Acylation of Penicillin-Binding Proteins (PBPs): Phenethicillin, like other beta-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This structural mimicry allows it to bind to the active site of PBPs, which are bacterial transpeptidases responsible for the cross-linking of peptidoglycan chains.[1] Upon binding, the strained beta-lactam ring of phenethicillin is cleaved, leading to the formation of a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation effectively inactivates the PBP, preventing it from carrying out its physiological function.[2]

-

Inhibition of Peptidoglycan Synthesis: The inactivation of multiple PBP types disrupts the final step of peptidoglycan synthesis, the transpeptidation reaction that cross-links the glycan chains. This leads to the formation of a weakened and structurally unsound cell wall.[3] The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell.

-

Induction of Autolytic Enzymes: The disruption of cell wall synthesis and the accumulation of peptidoglycan precursors are thought to trigger a cascade that leads to the activation of endogenous autolytic enzymes, such as amidases and glucosaminidases.[4] These enzymes proceed to degrade the existing peptidoglycan, further compromising the cell wall's integrity and ultimately leading to bacterial cell lysis and death.

Quantitative Data

Quantitative data on the interaction of phenethicillin potassium with specific bacterial targets is limited in publicly available literature. The following tables summarize available Minimum Inhibitory Concentration (MIC) data for the closely related penicillin V potassium against key Gram-positive pathogens and representative binding affinity data for other beta-lactams to provide a comparative context.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin V Potassium

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | ATCC® 49619 | 0.25 - 1 | [5] |

| Streptococcus pyogenes | Various Clinical Isolates | Universally Susceptible | [6] |

| Staphylococcus aureus | ATCC® 29213 | 0.25 - 2 | [5] |

Note: Data for Penicillin V Potassium is used as a proxy due to the limited availability of specific MIC data for phenethicillin potassium.

Table 2: Representative IC50 Values for Beta-Lactam Binding to Staphylococcus aureus PBPs

| Beta-Lactam | PBP Target | IC50 (µg/mL) | Reference |

| Ceftaroline (B109729) | PBP1 | <1 | [7] |

| Ceftaroline | PBP2 | <1 | [7] |

| Ceftaroline | PBP3 | <1 | [7] |

| Ceftaroline | PBP2a | <1 | [7] |

Note: This data is for ceftaroline and is provided to illustrate the concept of IC50 in PBP binding, as specific values for phenethicillin potassium were not found.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of phenethicillin potassium.

Materials:

-

Phenethicillin potassium powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Phenethicillin Potassium Stock Solution: Prepare a stock solution of phenethicillin potassium in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the phenethicillin potassium stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL and a final bacterial density of approximately 7.5 x 10^5 CFU/mL. The final antibiotic concentrations will range from 640 µg/mL to 0.625 µg/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of phenethicillin potassium that completely inhibits visible growth of the bacteria.

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol outlines a competitive binding assay to determine the affinity of phenethicillin potassium for specific PBPs using a fluorescent penicillin analog (Bocillin™ FL).

Materials:

-

Bacterial cell membranes containing PBPs

-

Phenethicillin potassium

-

Bocillin™ FL Penicillin, Fluorescein (fluorescent probe)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Preparation of Bacterial Membranes: Grow the bacterial strain to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in PBS.

-

Competition Reaction:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with varying concentrations of phenethicillin potassium for 30 minutes at 37°C.

-

Include a control tube with no phenethicillin potassium.

-

-

Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube and incubate for an additional 10 minutes at 37°C.

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis: The intensity of the fluorescent signal for each PBP band will decrease with increasing concentrations of phenethicillin potassium. The concentration of phenethicillin potassium that results in a 50% reduction in the fluorescent signal for a specific PBP is the IC50 value.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol describes a method to measure the inhibition of peptidoglycan synthesis using radiolabeled precursors.

Materials:

-

Permeabilized bacterial cells or purified cell wall synthesizing enzymes

-

Phenethicillin potassium

-

UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide (radiolabeled precursor)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the permeabilized cells or purified enzymes with the reaction buffer.

-

Inhibition: Add varying concentrations of phenethicillin potassium to the reaction tubes and pre-incubate for 15 minutes at 37°C.

-

Initiation of Synthesis: Start the reaction by adding the radiolabeled peptidoglycan precursor.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). Filter the reaction mixture through a glass fiber filter to capture the insoluble, newly synthesized peptidoglycan.

-

Quantification: Wash the filters to remove unincorporated radiolabeled precursors. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of radioactivity incorporated is proportional to the rate of peptidoglycan synthesis. Calculate the percentage of inhibition for each concentration of phenethicillin potassium.

Triton X-100 Induced Autolysis Assay

This protocol measures the rate of autolysis in bacterial cells treated with phenethicillin potassium.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., Tryptic Soy Broth)

-

Phenethicillin potassium

-

Triton X-100 solution (0.05% in buffer)

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment: Grow the bacterial culture to mid-log phase. Treat the culture with a sub-inhibitory concentration of phenethicillin potassium for a specified time (e.g., 1-2 hours) to induce conditions that prime the cells for autolysis.

-

Cell Preparation: Harvest the cells by centrifugation, wash with buffer, and resuspend in a buffer to a standardized optical density (e.g., OD600 of 1.0).

-

Induction of Autolysis: Add Triton X-100 to the cell suspension to a final concentration of 0.05%.

-

Monitoring Lysis: Monitor the decrease in optical density (OD600) of the cell suspension over time at regular intervals.

-

Data Analysis: The rate of decrease in OD600 is indicative of the rate of autolysis. Compare the autolysis rates of phenethicillin-treated cells to untreated control cells.[8][9]

Visualizations

Caption: Core mechanism of phenethicillin action on bacterial cell walls.

Caption: Pathway of Penicillin-Binding Protein (PBP) inactivation by phenethicillin.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for the competitive Penicillin-Binding Protein (PBP) binding assay.

References

- 1. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cheminformatics Identification of Phenolics as Modulators of Penicillin-Binding Protein 2a of Staphylococcus aureus: A Structure–Activity-Relationship-Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidoglycan Transpeptidase Inhibition in Pseudomonas aeruginosa and Escherichia coli by Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of autolysis of staphylococci by the basic peptide antibiotics Pep 5 and nisin and their influence on the activity of autolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PENICILLIN V POTASSIUM TABLETS, USP PENICILLIN V POTASSIUM FOR ORAL SOLUTION, USP 4127 [dailymed.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Opposing Roles of the Staphylococcus aureus Virulence Regulators, Agr and Sar, in Triton X-100- and Penicillin-Induced Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Phenethicillin Against Streptococcus Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethicillin, a semi-synthetic penicillin, belongs to the beta-lactam class of antibiotics. Its mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against susceptible organisms. Historically, it was developed to offer improved acid stability compared to penicillin G, allowing for oral administration. This guide provides a detailed overview of the in vitro activity of phenethicillin and related penicillins against clinically relevant Streptococcus species. Due to a scarcity of recent literature specifically on phenethicillin, this document leverages data on closely related penicillins, primarily penicillin G and penicillin V (phenoxymethylpenicillin), to provide a comprehensive understanding of the susceptibility of Streptococci to this class of antibiotics.

Data Presentation: In Vitro Susceptibility of Streptococcus spp. to Penicillins

The in vitro activity of penicillins against Streptococcus strains is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While specific, comprehensive datasets for phenethicillin are limited in contemporary literature, the following tables summarize representative MIC data for penicillin G and other beta-lactams against key Streptococcus species to provide a relevant context for researchers.

Table 1: Penicillin G MIC Distribution for Streptococcus pneumoniae

| Penicillin G MIC (μg/mL) | Percentage of Isolates |

| ≤ 0.06 | Susceptible |

| 0.12 - 1 | Intermediate |

| ≥ 2 | Resistant |

Note: Breakpoints for susceptibility can vary based on the site of infection (e.g., meningitis vs. non-meningeal) and are subject to updates by clinical standards organizations.

Table 2: Comparative MIC90 Values of Beta-Lactams against Streptococcus pyogenes

| Antibiotic | MIC90 (μg/mL) |

| Penicillin G | 0.023 |

| Amoxicillin | Varies |

| Cefixime | Varies |

| Cefpodoxime | Varies |

| Cefotaxime | Varies |

| Ceftriaxone | Varies |

MIC90 represents the concentration at which 90% of isolates are inhibited. Data is compiled from various surveillance studies. It is important to note that to date, Streptococcus pyogenes has remained universally susceptible to penicillin[1].

Experimental Protocols

The determination of in vitro susceptibility of Streptococcus strains to phenethicillin and other penicillins is crucial for both clinical diagnostics and drug development research. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of phenethicillin (or other penicillin) of known concentration.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood is recommended for testing Streptococcus pneumoniae. For other Streptococcus species, appropriate broth media should be used.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates are typically used.

2. Serial Dilution of the Antimicrobial Agent:

-

Dispense 50 µL of the appropriate growth medium into all wells of the microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of a row, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antibiotic. This results in a range of antibiotic concentrations.

3. Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step also halves the antibiotic concentration in each well, which should be accounted for in the initial stock concentration.

-

Include a growth control well (containing medium and inoculum but no antibiotic) and a sterility control well (containing medium only).

4. Incubation:

-

Incubate the microtiter plates at 35°C in an atmosphere of 5% CO2 for 20-24 hours for S. pneumoniae and for 18-24 hours for other streptococci.

5. Interpretation of Results:

-

The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by observing the absence of turbidity in the wells.

Agar (B569324) Dilution Method

Agar dilution is another reference method for determining MICs, particularly useful for testing multiple isolates simultaneously.

1. Preparation of Agar Plates:

-

Prepare a series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood) each containing a specific concentration of the antimicrobial agent.

-

The antibiotic is added to the molten agar before it is poured into the petri dishes.

2. Inoculum Preparation and Application:

-

Prepare a standardized bacterial suspension for each isolate to be tested, as described for the broth microdilution method.

-

Using a multipoint inoculator, a small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antibiotic.

3. Incubation:

-

Incubate the plates under the same conditions as for the broth microdilution method.

4. Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacteria, defined as no growth, a faint haze, or one or two colonies at the inoculation spot.

Mandatory Visualization

Penicillin Mechanism of Action and Resistance in Streptococcus

The following diagram illustrates the mechanism of action of penicillins and the primary mechanism of resistance in Streptococcus species, which involves alterations in Penicillin-Binding Proteins (PBPs).

References

The Structure-Activity Relationship of Phenethicillin Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethicillin potassium, a semi-synthetic beta-lactam antibiotic, represents an important molecule in the history of penicillin development. Understanding its structure-activity relationship (SAR) is crucial for the rational design of new antibacterial agents with improved efficacy and resistance profiles. This technical guide provides an in-depth analysis of the SAR of phenethicillin potassium, summarizing available data on its antibacterial activity, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and the logical workflow of SAR studies. While extensive quantitative SAR data for a wide range of phenethicillin analogs is limited in publicly available literature, this guide synthesizes the foundational principles of penicillin SAR and applies them to the specific case of phenethicillin, offering a framework for future research and development in this area.

Introduction

Phenethicillin, the phenoxyethyl analog of penicillin G, emerged from the drive to develop acid-stable penicillins suitable for oral administration. Its potassium salt enhances its solubility and stability. Like all penicillins, the core of its antibacterial activity lies in the strained β-lactam ring fused to a thiazolidine (B150603) ring, forming the 6-aminopenicillanic acid (6-APA) nucleus. The acylamino side chain at the C6 position of the 6-APA nucleus dictates the antibacterial spectrum, pharmacokinetic properties, and susceptibility to β-lactamases. In phenethicillin, this side chain is a 2-phenoxypropanamido group.

This guide will explore the key structural features of phenethicillin potassium and their influence on its biological activity.

Mechanism of Action

Phenethicillin potassium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the β-lactam ring to penicillin-binding proteins (PBPs).

-

Target: The primary targets of phenethicillin are the PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1]

-

Inhibition of Transpeptidation: Phenethicillin specifically inhibits the transpeptidase activity of PBPs.[1] This enzyme is responsible for cross-linking the peptide side chains of the peptidoglycan backbone, a crucial step for maintaining the structural integrity of the cell wall.

-

Consequences: The inhibition of transpeptidation leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[1]

Phenethicillin is classified as a narrow-spectrum antibiotic, demonstrating the most significant activity against Gram-positive bacteria. The outer membrane of Gram-negative bacteria generally presents a barrier to penicillin penetration, limiting its efficacy against these organisms.

Mechanism of Action and Resistance Pathway

Caption: Mechanism of action of phenethicillin and the primary resistance pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenethicillin potassium is intricately linked to its molecular structure. Modifications to different parts of the molecule can significantly impact its antibacterial potency, spectrum, and stability.

The 6-Acylamino Side Chain

The 2-phenoxypropanamido side chain is a critical determinant of phenethicillin's properties.

-

Phenoxy Group: The phenoxy group contributes to the molecule's oral bioavailability and acid stability compared to benzylpenicillin (Penicillin G).

-

Ethyl Linker: The ethyl linker between the phenoxy group and the amide carbonyl influences the steric bulk and flexibility of the side chain, which in turn affects its fit into the active site of PBPs.

-

α-Methyl Group: The methyl group on the α-carbon of the acyl side chain provides steric hindrance that can offer some protection against degradation by certain β-lactamases.

The Penam (B1241934) Core

The integrity of the 6-aminopenicillanic acid nucleus is essential for antibacterial activity.

-

β-Lactam Ring: The strained four-membered β-lactam ring is the pharmacophore, responsible for acylating the serine residue in the active site of PBPs. Any modification that relieves this ring strain will result in a loss of activity.

-

Thiazolidine Ring: This ring helps to maintain the strained conformation of the β-lactam ring.

-

Carboxylic Acid Group: The free carboxylate at C-2 is crucial for binding to the PBP active site and for the overall solubility of the molecule. Esterification of this group generally leads to a loss of activity, although it can be used to create prodrugs.

-

Gem-dimethyl Group: The two methyl groups at C-3 are important for maintaining the conformational integrity of the penam nucleus.

Quantitative Data

| Organism | Activity |

| Staphylococcus aureus (penicillin-sensitive) | Active |

| Streptococcus pyogenes | Active |

| Streptococcus pneumoniae | Active |

| Gram-negative bacilli | Generally inactive |

Note: This table represents a qualitative summary. Specific MIC values can vary depending on the strain and testing methodology.

Experimental Protocols

The evaluation of the antibacterial activity of phenethicillin and its analogs is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: A stock solution of phenethicillin potassium is prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method

This method is useful for testing multiple bacterial strains simultaneously.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of phenethicillin potassium are prepared.

-

Inoculum Preparation: Bacterial suspensions are prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the agar plates.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

SAR Experimental Workflow

Caption: A logical workflow for a structure-activity relationship study.

Conclusion

References

An In-depth Technical Guide to the Oral Bioavailability of Phenethicillin Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability of phenethicillin potassium, a beta-lactam antibiotic. The document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes the workflow for bioavailability assessment.

Executive Summary

Phenethicillin potassium, the potassium salt of phenethicillin, is an orally administered penicillin antibiotic. Its oral bioavailability is a critical factor influencing its therapeutic efficacy. This guide synthesizes available data to provide a detailed understanding of its absorption, distribution, and pharmacokinetic profile. Studies indicate that the potassium salt form of phenethicillin exhibits favorable absorption characteristics, with an oral absorption rate reported to be as high as 86%[1]. Factors such as the formulation and the presence of food can influence its absorption kinetics. This document aims to serve as a core resource for professionals involved in the research and development of oral antibiotic therapies.

Pharmacokinetic Profile of Phenethicillin Potassium

The oral bioavailability of a drug is determined by several key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). While extensive data specifically for phenethicillin potassium is limited, a comparative study with phenoxymethylpenicillin provides valuable insights.

Table 1: Pharmacokinetic Parameters of Oral Phenethicillin Potassium and a Comparator

| Parameter | Phenethicillin Potassium (Salt) | Phenoxymethylpenicillin (Acid) | Reference |

| Oral Absorption (%) | 86 | 48 | [1] |

| Plasma Clearance (ml/min) | 295.1 | 476.4 | [1] |

| Volume of Distribution (steady state, L) | 22.51 | 35.41 | [1] |

Note: The data for phenethicillin potassium is for the potassium salt, while the data for phenoxymethylpenicillin is for the acid form. This difference in formulation can significantly impact absorption.

For comparative context, studies on the closely related phenoxymethylpenicillin potassium provide a more detailed look at typical pharmacokinetic values for oral penicillins.

Table 2: Pharmacokinetic Parameters of Oral Phenoxymethylpenicillin Potassium in Healthy Volunteers

| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| 500 mg (Test Tablet) | 10.36 ± 3.67 | 0.8 ± 0.4 | 13.58 ± 2.22 (AUC0-8) | [2] |

| 500 mg (Reference Tablet) | 11.70 ± 4.67 | 0.6 ± 0.3 | 13.17 ± 2.70 (AUC0-8) | [2] |

| 1500 mg (Imported Tablet) | 13.80 ± 3.35 | 0.72 ± 0.15 | 21.51 ± 2.38 | [2] |

| 1500 mg (Domestic Tablet) | 14.05 ± 1.55 | 0.72 ± 0.08 | 22.01 ± 3.13 | [2] |

| 1500 mg (Domestic Capsule) | 14.85 ± 1.45 | 0.69 ± 0.11 | 21.14 ± 2.81 | [2] |

Factors Influencing Oral Bioavailability

Several factors can impact the oral absorption of phenethicillin potassium:

-

Salt Form: The potassium salt of phenethicillin enhances its solubility and stability, which contributes to its good oral absorption. In contrast, other salt forms may exhibit different absorption profiles.

-

Food Effect: The presence of food in the gastrointestinal tract can retard the absorption of phenethicillin, although this may also prolong its duration of action.[3]

-

Formulation: The pharmaceutical formulation, such as tablets, capsules, or oral suspensions, can influence the rate and extent of drug absorption.

Experimental Protocols for Oral Bioavailability Assessment

The determination of oral bioavailability relies on well-designed clinical studies and validated analytical methods. Below is a detailed methodology for a typical oral bioavailability study for a beta-lactam antibiotic like phenethicillin potassium.

Study Design: Single-Dose, Randomized, Crossover Bioavailability Study

-

Objective: To determine and compare the rate and extent of absorption of a test formulation of phenethicillin potassium with a reference formulation.

-

Study Population: A cohort of healthy adult volunteers, screened for any history of penicillin allergy.

-

Design: A single-dose, two-treatment, two-period, randomized crossover design with a washout period of at least 7 days between the two periods.

-

Procedure:

-

Subjects are fasted overnight for at least 10 hours before drug administration.

-

A single oral dose of either the test or reference phenethicillin potassium formulation is administered with a standardized volume of water.

-

Blood samples are collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

-

Pharmacokinetic Analysis: Plasma concentrations of phenethicillin are determined using a validated analytical method. The pharmacokinetic parameters Cmax, Tmax, and AUC are calculated for each subject for both formulations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Objective: To accurately quantify the concentration of phenethicillin in human plasma.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) is commonly employed.

-

Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

-

Detection: UV detection at a wavelength appropriate for phenethicillin (e.g., 220 nm).

-

-

Sample Preparation:

-

Plasma samples are thawed to room temperature.

-

Protein precipitation is performed by adding a precipitating agent like acetonitrile to the plasma sample.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The clear supernatant is collected and injected into the HPLC system.

-

-

Quantification: A calibration curve is generated using standard solutions of phenethicillin of known concentrations. The concentration of phenethicillin in the plasma samples is determined by comparing their peak areas to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a clinical study to determine the oral bioavailability of phenethicillin potassium.

Caption: Workflow for a typical oral bioavailability study.

Conclusion

This technical guide has provided a detailed examination of the oral bioavailability of phenethicillin potassium. The available data underscores the high oral absorption of the potassium salt, making it a viable option for oral antibiotic therapy. The provided experimental protocols offer a framework for conducting robust bioavailability studies, which are essential for the development and regulatory approval of new oral drug formulations. Further research providing more comprehensive pharmacokinetic data across a range of doses would be beneficial for optimizing dosing regimens and ensuring therapeutic success.

References

Degradation Pathways of Phenethicillin Potassium in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of phenethicillin potassium in aqueous solutions. Phenethicillin, a semisynthetic penicillin, is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, a reaction significantly influenced by pH and temperature. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document summarizes the key degradation products, outlines the degradation mechanisms under various pH conditions, presents available kinetic data, and provides detailed experimental protocols for stability testing and degradation product analysis.

Core Degradation Pathways and Products

The degradation of phenethicillin potassium in aqueous solution is a complex process that leads to the formation of several degradation products. The principal mechanism of degradation is the hydrolytic cleavage of the highly strained β-lactam ring. The nature and distribution of the degradation products are highly dependent on the pH of the solution.

The primary degradation products of penicillins, including phenethicillin, are penicilloic acids, which are formed by the opening of the β-lactam ring.[1] For phenethicillin, this results in the formation of phenethicillin penicilloic acid .[2] Under acidic conditions, penicillins can undergo further rearrangement to form penilloic acids .

Influence of pH on Degradation

The stability of phenethicillin potassium is greatest in the neutral pH range (approximately 6.0-7.5). Both acidic and alkaline conditions significantly accelerate the degradation process.

-

Acidic Conditions (pH < 6.0): In acidic solutions, the degradation of phenethicillin is initiated by the hydrolysis of the β-lactam ring to form phenethicillin penicilloic acid. This is followed by a complex series of reactions, including rearrangement to phenethicillin penilloic acid.

-

Neutral Conditions (pH 6.0 - 7.5): In this range, the primary degradation pathway is the hydrolysis of the β-lactam ring to form phenethicillin penicilloic acid. The rate of degradation is at its minimum in this pH range.

-

Alkaline Conditions (pH > 7.5): Under alkaline conditions, the degradation is primarily base-catalyzed hydrolysis of the β-lactam ring, leading to the rapid formation of phenethicillin penicilloic acid.

Quantitative Degradation Kinetics

Disclaimer: The following data is for Penicillin G potassium and should be used as a general reference. Actual degradation rates for phenethicillin potassium may vary.

| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Reference |

| 100 | 4 | 0.1603 | [4] |

| 100 | 7 | 0.0039 | [4] |

| 100 | 10 | 0.0485 | [4] |

Table 1: Pseudo-first-order degradation rate constants for Penicillin G potassium at different pH values and 100°C.[4]

Degradation Pathway Diagrams

The following diagrams illustrate the major degradation pathways of phenethicillin potassium under different pH conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

1. Acid Degradation:

-

Dissolve a known concentration of phenethicillin potassium in 0.1 M hydrochloric acid.

-

Reflux the solution at 60°C for 30 minutes.[5]

-

Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

2. Alkaline Degradation:

-

Dissolve a known concentration of phenethicillin potassium in 0.1 M sodium hydroxide.

-

Reflux the solution at 60°C for 30 minutes.[5]

-

Neutralize the solution with 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

-

Dissolve a known concentration of phenethicillin potassium in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 30 minutes.[5]

4. Thermal Degradation:

-

Expose the solid drug substance to a temperature of 105°C in a calibrated oven.

5. Photolytic Degradation:

-

Expose a solution of phenethicillin potassium to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying phenethicillin potassium from its degradation products. The following is a representative method based on published protocols for similar penicillins.

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase for penicillins is a gradient of acetonitrile in an aqueous buffer. |

| Flow Rate | Typically 1.0 mL/min. |

| Injection Volume | 10-20 µL. |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |

| Detection | UV detection at a wavelength where both the parent drug and degradation products have adequate absorbance (e.g., 220-230 nm). |

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

LC-MS/MS Method for Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products.

| Parameter | Specification |

| LC System | A UPLC or HPLC system capable of gradient elution. |

| Column | C18 or other suitable reversed-phase column. |

| Mobile Phase | A gradient of acetonitrile or methanol (B129727) in an aqueous solution containing a volatile modifier such as formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization. |

| Ionization Source | Electrospray Ionization (ESI) is commonly used for penicillins, typically in positive ion mode. |

| Mass Analyzer | A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, or a triple quadrupole mass spectrometer for targeted fragmentation studies. |

| Data Acquisition | Full scan mode for identifying molecular ions of potential degradation products, followed by product ion scan (MS/MS) mode to obtain fragmentation patterns for structural confirmation. |

Conclusion

The degradation of phenethicillin potassium in aqueous solutions is a critical factor to consider in the development and handling of this antibiotic. The primary degradation pathway involves the hydrolysis of the β-lactam ring, a process that is highly dependent on pH and temperature. The major degradation products are phenethicillin penicilloic acid and, under acidic conditions, phenethicillin penilloic acid. By employing robust analytical techniques such as stability-indicating HPLC and LC-MS/MS, and by conducting thorough forced degradation studies, researchers can gain a comprehensive understanding of the degradation profile of phenethicillin potassium. This knowledge is paramount for the formulation of stable and effective pharmaceutical products.

References

- 1. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]

- 2. Stability of potassium phenethicillin. I. Kinetics of degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

The Dawn of Semi-Synthetic Penicillins: A Technical Guide to the Initial Isolation and Characterization of Phenethicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial isolation and characterization of phenethicillin, a pioneering semi-synthetic penicillin. Marketed as Broxil, its development in the late 1950s by Beecham Research Laboratories marked a significant advancement in antibiotic therapy, building upon the foundational discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). This document collates and presents the key experimental protocols, quantitative data, and characterization methodologies from seminal publications of that era.

Introduction: The Advent of Semi-Synthetic Penicillins

The discovery of 6-aminopenicillanic acid (6-APA) by researchers at Beecham Research Laboratories in 1957 was a watershed moment in the history of antibiotics. This discovery, published in Nature in 1959 by Batchelor, Doyle, Nayler, and Rolinson, provided the essential precursor for the chemical synthesis of a vast array of new penicillin derivatives. By acylating the free amino group of 6-APA, scientists could now create novel penicillins with improved properties over the naturally produced Penicillin G and V, such as acid stability and a broader spectrum of activity. Phenethicillin was one of the first and most significant of these semi-synthetic penicillins to emerge from this new paradigm.

Synthesis of Phenethicillin

The initial synthesis of phenethicillin, also referred to as penicillin-152, was achieved by coupling α-phenoxypropionic acid with 6-aminopenicillanic acid. The detailed experimental protocols for this synthesis were first published by Perron and his colleagues at Bristol Laboratories in the Antibiotics Annual of 1959-1960 and further elaborated in the Journal of the American Chemical Society in 1960.

Experimental Protocol: Synthesis of Potassium Phenethicillin

The following protocol is a composite representation of the methodologies described in the foundational literature.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

α-Phenoxypropionyl chloride

-

Water

-

Potassium hydroxide (B78521) or potassium acetate (B1210297) solution

-

n-Butanol

Procedure:

-

Acylation: A solution of 6-aminopenicillanic acid in aqueous acetone is prepared and cooled.

-

To this is added, portion-wise and with stirring, a solution of α-phenoxypropionyl chloride in acetone. The pH of the reaction mixture is maintained at a slightly alkaline level by the concurrent addition of a potassium hydroxide solution.

-

Isolation: Upon completion of the reaction, the acetone is removed under reduced pressure.

-

The aqueous solution is then extracted with a water-immiscible organic solvent to remove unreacted starting materials and byproducts.

-

Crystallization: The potassium salt of phenethicillin is then crystallized from the aqueous solution, often with the addition of n-butanol.

-

The resulting crystals are filtered, washed with a cold solvent such as acetone, and dried under vacuum.

Physicochemical Characterization

The newly synthesized phenethicillin was subjected to a series of physicochemical tests to determine its identity, purity, and properties.

Physical Properties

The potassium salt of phenethicillin was characterized as a white, crystalline solid. It was noted to be freely soluble in water and significantly less hygroscopic than benzylpenicillin sodium.

| Property | Value (L-form) | Reference |

| Appearance | White crystalline solid | Perron et al., Antibiot. Annu., 1959-1960, 107; J. Am. Chem. Soc., 1960, 82, 3934; Glombitza, Ann., 1964, 673, 166 |

| Decomposition Point | 238-239 °C (from 20% butanol) | Perron et al., Antibiot. Annu., 1959-1960, 107; J. Am. Chem. Soc., 1960, 82, 3934; Glombitza, Ann., 1964, 673, 166 |

| Specific Optical Rotation | [α]D24 +218° (c = 0.01 in water) | Perron et al., Antibiot. Annu., 1959-1960, 107; J. Am. Chem. Soc., 1960, 82, 3934; Glombitza, Ann., 1964, 673, 166 |

Spectroscopic Analysis

In the early 1960s, infrared (IR) and ultraviolet (UV) spectroscopy were key methods for the structural elucidation of new compounds.

3.2.1. Infrared Spectroscopy

The infrared spectrum of phenethicillin would have been used to confirm the presence of key functional groups. The characteristic absorption bands for penicillins include:

-

A strong absorption band in the region of 1770-1780 cm⁻¹ corresponding to the β-lactam carbonyl group.

-

An amide I band around 1680 cm⁻¹.

-

An amide II band near 1540 cm⁻¹.

-

A band for the carboxylate group.

3.2.2. Ultraviolet Spectroscopy

UV spectroscopy would have been employed to characterize the aromatic phenoxyacetyl side chain of the molecule. The UV spectrum would be expected to show absorption maxima characteristic of the phenyl ether moiety.

Chromatographic Analysis

Paper chromatography was a primary method for the separation and identification of penicillins during this period.

3.3.1. Experimental Protocol: Paper Chromatography

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phase: A variety of solvent systems could be employed, often consisting of a mixture of an organic solvent (like ether or butanol), a buffer, and water.

-

Detection: The separated penicillin spots on the chromatogram were visualized by bioautography. The paper is placed on a nutrient agar (B569324) plate seeded with a penicillin-sensitive bacterium (e.g., Staphylococcus aureus or Bacillus subtilis). After incubation, zones of growth inhibition appear where the antibiotic spots are located. The position of the spot (Rf value) is characteristic of the specific penicillin.

Experimental and Logical Workflows

The development of phenethicillin followed a logical progression from the foundational discovery of 6-APA to the synthesis and characterization of the new semi-synthetic antibiotic.

Phenethicillin Potassium's Affinity for Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethicillin potassium, a semi-synthetic beta-lactam antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] The inhibition of PBPs by phenethicillin disrupts cell wall integrity, leading to bacterial lysis and death.[3] This technical guide provides an in-depth analysis of the binding affinity of phenethicillin potassium to PBPs, including a review of relevant binding data, detailed experimental protocols for affinity determination, and visualizations of the underlying molecular interactions and experimental workflows.

While specific quantitative binding data for phenethicillin potassium is limited in publicly available literature, data for the closely related phenoxymethylpenicillin (Penicillin V) serves as a valuable proxy due to their structural and functional similarities.[4][5] This guide will leverage data from Penicillin V to illustrate the binding characteristics of phenethicillin to various PBPs.

Core Mechanism of Action

Phenethicillin, like other penicillin derivatives, functions by forming a stable, covalent acyl-enzyme complex with a serine residue within the active site of PBPs.[4] This irreversible inhibition prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall.[1][3]

Quantitative Binding Affinity Data

| Antibiotic | Organism | PBP Target(s) | Observed Affinity/Selectivity |

| Penicillin V | Escherichia coli | PBP4, PBP7, PBP8 | Shows concentration-dependent selectivity for these low-molecular-weight PBPs.[4][6] |

| Penicillin V | Streptococcus pneumoniae | PBP2x, PBP3 | Exhibits preferential binding to PBP2x and PBP3.[4] |

| Penicillin G | Staphylococcus aureus (susceptible strains) | PBP1, PBP2, PBP3 | Forms relatively stable acyl-enzyme complexes with these PBPs.[4] |

Note: The data presented above for Penicillin V and Penicillin G are used as surrogates for phenethicillin potassium due to the lack of specific data. The structural similarities suggest comparable, but not identical, binding profiles.

Experimental Protocols for Determining PBP Binding Affinity

The most common method for determining the binding affinity of a β-lactam antibiotic for specific PBPs is a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin-FL.[7][8]

Competitive PBP Binding Assay Protocol

This protocol outlines a general procedure for assessing the ability of an unlabeled β-lactam (e.g., phenethicillin potassium) to compete with a fluorescently labeled β-lactam for binding to PBPs in either whole bacterial cells or membrane preparations.[6][7]

1. Preparation of Bacterial Cells or Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

For whole-cell assays, harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

For membrane preparations, lyse the harvested cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

2. Competitive Inhibition:

-

Resuspend the whole cells or membrane preparations in a buffer.

-

Aliquot the suspension and incubate with varying concentrations of the unlabeled competitor antibiotic (phenethicillin potassium) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or 37°C). A control sample with no competitor should be included.

3. Fluorescent Labeling:

-

Add a fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to each aliquot.

-

Incubate for a shorter period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by the competitor.

4. Sample Preparation for Electrophoresis:

-

Pellet the cells or membranes by centrifugation and wash to remove unbound fluorescent probe.

-

Lyse the whole cells (if used) and solubilize the membrane proteins in a sample buffer containing sodium dodecyl sulfate (B86663) (SDS).

5. SDS-PAGE and Fluorescence Detection:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

6. Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in the different competitor concentration lanes.

-

Determine the concentration of the competitor that results in a 50% reduction in fluorescent signal for each PBP (the IC50 value). This is a measure of the binding affinity of the competitor for that specific PBP.

Conclusion

Phenethicillin potassium, a member of the penicillin family of antibiotics, targets bacterial PBPs to inhibit cell wall synthesis. While specific quantitative binding data for phenethicillin remains an area for further investigation, the binding profiles of the closely related Penicillin V provide valuable insights into its likely targets. The well-established competitive binding assays offer a robust methodology for determining the precise binding affinities of phenethicillin for a range of PBPs from various bacterial pathogens. A deeper understanding of these interactions is critical for optimizing the use of this antibiotic, overcoming resistance mechanisms, and guiding the development of new anti-bacterial agents.

References

- 1. toku-e.com [toku-e.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Phenethicillin Potassium | C17H19KN2O5S | CID 23675317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rcsb.org [rcsb.org]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Phenethicillin Potassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of phenethicillin potassium, a semi-synthetic antibiotic belonging to the penicillin class.[1] This document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, presenting key quantitative data for the characterization of this pharmaceutical compound.

Chemical and Physical Properties

Phenethicillin potassium, chemically known as potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, is a white crystalline solid that is freely soluble in water.[2] It is the potassium salt of phenethicillin, a narrow-spectrum, beta-lactamase-sensitive penicillin.[2][3]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₉KN₂O₅S | [1][3] |

| Molecular Weight | 402.51 g/mol | [1][3] |

| CAS Number | 132-93-4 | [3] |

| Appearance | White crystalline solid | [2] |

| Solubility | Freely soluble in water | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: A sample of phenethicillin potassium is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used for analysis. The instrument is equipped with a broadband probe capable of detecting both ¹H and ¹³C nuclei.

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. The spectral width is typically 0-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Expected ¹H NMR Spectral Data (Hypothetical)

Based on the structure of phenethicillin potassium and typical chemical shifts for similar penicillin derivatives, the following proton signals can be anticipated. Please note that these are estimated values and actual experimental data may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.3-7.5 | m | - | Aromatic protons (phenoxy group) |

| ~6.9-7.1 | m | - | Aromatic protons (phenoxy group) |

| ~5.5-5.7 | d | ~4-5 | H-5 (β-lactam ring) |

| ~5.4-5.6 | dd | ~4-5, ~8-9 | H-6 (β-lactam ring) |

| ~4.8-5.0 | q | ~7 | CH (phenoxypropyl side chain) |

| ~4.2-4.4 | s | - | H-2 (thiazolidine ring) |

| ~1.5-1.7 | d | ~7 | CH₃ (phenoxypropyl side chain) |

| ~1.4-1.6 | s | - | CH₃ (gem-dimethyl) |

| ~1.2-1.4 | s | - | CH₃ (gem-dimethyl) |

Expected ¹³C NMR Spectral Data (Hypothetical)

The proton-decoupled ¹³C NMR spectrum of phenethicillin potassium is expected to show distinct signals for each carbon atom in a unique chemical environment. PubChem indicates the existence of a ¹³C NMR spectrum, though the specific data is not provided.[3]

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | C=O (carboxyl) |

| ~172-175 | C=O (amide, β-lactam) |

| ~168-171 | C=O (amide, side chain) |

| ~155-158 | C-O (aromatic) |

| ~115-130 | Aromatic carbons |

| ~75-78 | C-O (phenoxypropyl side chain) |

| ~68-71 | C-5 (β-lactam ring) |

| ~65-68 | C-2 (thiazolidine ring) |

| ~58-61 | C-6 (β-lactam ring) |

| ~63-66 | C-3 (thiazolidine ring) |

| ~30-33 | CH₃ (gem-dimethyl) |

| ~25-28 | CH₃ (gem-dimethyl) |

| ~18-21 | CH₃ (phenoxypropyl side chain) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of phenethicillin potassium, aiding in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of phenethicillin potassium is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid (e.g., formic acid) or base to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone mass analyzer (e.g., quadrupole) or a tandem mass spectrometer (e.g., QqQ, Q-TOF) for fragmentation studies (MS/MS).

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).

-

Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion. For phenethicillin, the expected protonated molecule [M+H]⁺ would have an m/z of 365.1, and the deprotonated molecule [M-K+H]⁻ would have an m/z of 363.1. The potassium adduct [M-K+2Na]⁺ might also be observed.

-

Tandem MS (MS/MS): The molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern provides structural information.

Expected Fragmentation Pattern

Based on the known fragmentation of penicillins, the following key fragmentation pathways are expected for phenethicillin:

-

Cleavage of the β-lactam ring: This is a characteristic fragmentation for penicillins and would lead to several diagnostic ions.

-